

An In-depth Technical Guide to 4',5'-Dimethoxy-2'-methylacetophenone

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Compound of Interest

Compound Name: 4',5'-Dimethoxy-2'-methylacetophenone

Cat. No.: B1363962

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4',5'-Dimethoxy-2'-methylacetophenone**, a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, spectroscopic profile, synthesis, and potential applications, offering a technical resource for professionals in the field.

Core Chemical Properties

4',5'-Dimethoxy-2'-methylacetophenone is a polysubstituted acetophenone derivative. Its structure is characterized by a central benzene ring to which an acetyl group, two methoxy groups, and a methyl group are attached. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1] [2]
Molecular Weight	194.23 g/mol	[1]
IUPAC Name	1-(4,5-dimethoxy-2-methylphenyl)ethanone	[1]
CAS Number	24186-66-1	[1]

The presence of the acetyl group provides a reactive site for a variety of organic transformations, while the methoxy and methyl groups on the aromatic ring influence its electronic properties and steric hindrance, thereby modulating its reactivity.

Structural Elucidation and Spectroscopic Data

The definitive identification and characterization of **4',5'-Dimethoxy-2'-methylacetophenone** rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4',5'-Dimethoxy-2'-methylacetophenone** is not readily available in the provided search results, we can infer the expected spectral features based on related compounds. For instance, the ^1H NMR spectrum of a similar compound, 4,5-dimethoxy-2-nitroacetophenone, shows distinct singlets for the aromatic protons and the methyl and methoxy groups.^{[3][4]} For **4',5'-Dimethoxy-2'-methylacetophenone**, one would anticipate:

- ^1H NMR: Distinct singlets for the two aromatic protons, the acetyl methyl protons, the ring methyl protons, and the two methoxy group protons, with chemical shifts influenced by their respective electronic environments.
- ^{13}C NMR: Resonances corresponding to the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methyl and methoxy groups. The chemical shifts would provide detailed information about the carbon skeleton.

Other Spectroscopic Techniques

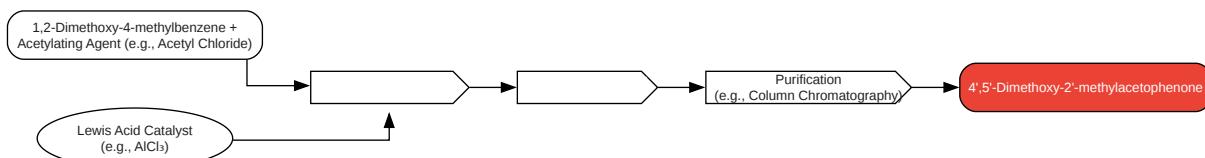
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl ($\text{C}=\text{O}$) stretching vibration would be expected, typically in the region of $1670\text{-}1690\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure.

Synthesis of **4',5'-Dimethoxy-2'-methylacetophenone**

The synthesis of substituted acetophenones often involves Friedel-Crafts acylation of a correspondingly substituted benzene derivative. While a specific, detailed protocol for the

synthesis of **4',5'-Dimethoxy-2'-methylacetophenone** was not found, a general approach can be outlined. A plausible synthetic route would involve the acylation of 1,2-dimethoxy-4-methylbenzene.

A generalized workflow for such a synthesis is depicted below:



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Caption: Generalized workflow for the synthesis of **4',5'-Dimethoxy-2'-methylacetophenone**.

Applications in Research and Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.^{[5][6]} While specific applications for **4',5'-Dimethoxy-2'-methylacetophenone** are not extensively documented in the provided results, its structural motifs are present in various pharmaceutical compounds. The methoxy and methyl substitutions can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

For instance, related methoxy-substituted phenyl compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[7] The acetophenone moiety itself is a versatile building block for constructing more complex molecular architectures, such as those found in anticonvulsants and hypnotics.^[8] The unique substitution pattern of **4',5'-Dimethoxy-2'-methylacetophenone** makes it a promising starting material for the exploration of novel chemical entities with potential therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4',5'-Dimethoxy-2'-methylacetophenone**. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal.

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